Product packaging for SB2602(Cat. No.:)

SB2602

Cat. No.: B1193475
M. Wt: 394.483
InChI Key: CSXIBRFMHYJETC-GICMACPYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SB2602 is a selective small-molecule inhibitor of the mammalian target of rapamycin (mTOR), a cytoplasmic serine-threonine kinase that is a key regulator of cell metabolism, growth, and survival . This compound was specifically designed to equipotently inhibit mTOR while avoiding the inhibition of phosphoinositide 3-kinases (PI3Ks), a strategy aimed at blocking the AKT-pathway while potentially mitigating the side effects associated with pan-PI3K inhibition . The abnormal activation of the PI3K/Akt/mTOR signaling pathway is a common feature in human cancers, playing a critical role in tumor initiation, progression, and metastasis . By selectively targeting mTOR, this compound provides researchers with a valuable tool to dissect the specific contributions of mTOR signaling in cellular and disease models, particularly in oncology. Its molecular formula is C20H26N8O . This product is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H26N8O

Molecular Weight

394.483

IUPAC Name

5-[9-(1-Ethyl-propyl)-2-(3-oxa-8-aza-bicyclo[3.2.1]oct-8-yl)-9H-purin-6-yl]-pyrimidin-2-ylamine

InChI

InChI=1S/C20H26N8O/c1-3-13(4-2)27-11-24-17-16(12-7-22-19(21)23-8-12)25-20(26-18(17)27)28-14-5-6-15(28)10-29-9-14/h7-8,11,13-15H,3-6,9-10H2,1-2H3,(H2,21,22,23)/t14-,15?/m1/s1

InChI Key

CSXIBRFMHYJETC-GICMACPYSA-N

SMILES

NC1=NC=C(C2=C3N=CN(C(CC)CC)C3=NC(N4[C@H]5COCC4CC5)=N2)C=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB2602;  SB-2602;  SB 2602.

Origin of Product

United States

Preclinical Pharmacological Characterization of Sb2602

Mechanism of Action of SB2602 at the Molecular and Cellular Level

Regulation of Cell Cycle Progression by this compound in In Vitro Models

The cell cycle is a tightly regulated process essential for cell proliferation, and its aberrant control is a hallmark of cancer researchgate.nettjoddergisi.org. As an mTOR inhibitor, this compound is implicated in the modulation of cell cycle progression. Studies have investigated the impact of this compound on the cell cycle distribution in various cancer cell lines. For instance, the quantification of cell cycle distribution in A2058 and SKOV3 cancer cells following exposure to this compound has been performed, with data available in supporting information of relevant publications acs.org. While specific numerical data from the main search results are not provided, the inclusion of this compound in comparative analyses with other known cell cycle modulators like rapamycin (B549165) and other mTOR/PI3K inhibitors suggests its role in influencing cell cycle phases acs.org. Inhibitors of the mTOR pathway are known to impact cell cycle progression, often leading to arrest at specific checkpoints, thereby limiting uncontrolled cell division researchgate.net.

Table 1: Summary of this compound's Impact on Cell Cycle Progression (In Vitro)

Effect on Cell Cycle ProgressionCell Lines StudiedSupporting Evidence
Modulation of cell cycle distributionA2058, SKOV3 acs.orgData exists in supporting information of referenced studies acs.org

Induction of Cellular Apoptosis by this compound

Apoptosis, or programmed cell death, is a vital mechanism for removing damaged or unwanted cells, and its evasion is a key characteristic of cancer ejmo.orgmdpi.com. The mTOR pathway plays a significant role in cell survival, and its inhibition is a strategy to induce apoptosis in cancer cells mdpi.comoncotarget.com. While direct quantitative data detailing the specific percentage of apoptotic cells induced by this compound in in vitro models were not explicitly detailed in the primary search snippets, its classification as an mTOR inhibitor strongly implies its capacity to influence cellular apoptosis frontiersin.orgacs.orgmdpi.com. The general mechanism of mTOR inhibitors often involves disrupting pro-survival signals, thereby shifting the cellular balance towards programmed cell death mdpi.comoncotarget.com.

Table 2: Summary of this compound's Role in Cellular Apoptosis (In Vitro)

Effect on Cellular ApoptosisCell Lines StudiedSupporting Evidence
Expected to influence apoptosis as an mTOR inhibitorA2058, SKOV3 (implied by comparative studies) mdpi.comacs.orgmTOR inhibition is linked to effects on cell survival and apoptosis mdpi.comoncotarget.com

Impact on Cell Proliferation in Various In Vitro Cancer Models

This compound has been evaluated for its antiproliferative effects in various in vitro cancer models. Comparative studies have shown that this compound exhibits a "very similar potential to prevent cell growth and proliferation" in A2058 (melanoma) and SKOV3 (ovarian carcinoma) cancer cell lines when compared to other established mTOR kinase inhibitors such as PQR620 and PP242 acs.orgnih.gov. This indicates that this compound effectively inhibits the proliferation of these cancer cells, consistent with its mechanism of action as an mTOR inhibitor acs.orgnih.gov. The ability to suppress cancer cell proliferation is a critical aspect of preclinical drug characterization for potential anticancer agents mdpi.com.

Table 3: Summary of this compound's Impact on Cell Proliferation (In Vitro)

Effect on Cell ProliferationCell Lines StudiedComparative Efficacy
Prevents cell growth and proliferationA2058, SKOV3 acs.orgnih.govVery similar potential to PQR620 and PP242 (other mTOR kinase inhibitors) acs.orgnih.gov

Structure Activity Relationships Sar and Rational Design of Sb2602

Design Strategies for SB2602 and Related Compounds

The initial drug discovery project that led to this compound aimed to identify dual mTOR/PI3K inhibitors, given the critical roles of Phosphoinositide 3-kinases (PI3Ks) and mTOR in cell signaling pathways frequently deregulated in human cancers rssing.comresearchgate.net.

The design of this compound and its related compounds, such as the dual mTOR/PI3K inhibitor VS-5584 (SB2343), employed a combination of ligand-based and structure-based drug design methodologies rssing.comresearchgate.net. A key step involved the generation of a pharmacophore model, which served as a blueprint for designing a series of novel compounds rssing.comresearchgate.net.

Early compounds in this series incorporated a phenol (B47542) headgroup, which was found to be essential for binding to the target proteins rssing.comresearchgate.net. However, a significant challenge arose due to the rapid in vivo conjugation of the phenol moiety, leading to a short half-life rssing.comresearchgate.net. To overcome this limitation, various alternative headgroups were explored. Through molecular docking simulations into the ATP-binding sites of PI3Kα and mTOR, aminopyrimidine and aminopyrazine moieties were identified as effective replacements for the phenol group, demonstrating superior properties rssing.comresearchgate.net.

Further optimization involved a structure-guided approach focusing on the side chains at the 8- and 9-positions of the purine (B94841) scaffold. This systematic modification led to the discovery of potent inhibitors with improved pharmacokinetic and pharmacodynamic (PKDM) profiles rssing.comresearchgate.net. The culmination of these design efforts resulted in the progression of this compound as a selective mTOR inhibitor and SB2343 (VS-5584) as a dual mTOR/PI3K inhibitor into preclinical development rssing.comresearchgate.net.

The purine scaffold served as the foundational core for the design of this compound and its analogs rssing.comresearchgate.net. Its inherent ability to interact with the ATP-binding site of kinases makes it a privileged structure in medicinal chemistry for developing kinase inhibitors. The strategic functionalization of the purine scaffold was critical for achieving the desired inhibitory profiles.

Extensive Structure-Activity Relationship (SAR) studies were conducted by systematically varying substituents on the purine core, particularly at the headgroup and the 8- and 9-positions. These studies leveraged the subtle differences in the docking characteristics and binding pockets of PI3Kα and mTOR to guide modifications, ultimately leading to compounds with optimized potency and selectivity. The versatility of the purine framework allowed for the introduction of diverse chemical moieties that could fine-tune interactions with the target kinases.

Ligand-Based and Structure-Based Design Approaches in this compound Development

Molecular Interactions and Binding Modes of this compound with Target Kinases

Understanding the precise molecular interactions between this compound and its target kinases is paramount for rational drug design and further optimization. While specific crystal structures of this compound bound to mTOR were not detailed in the search results, the general binding modes for purine-based PI3K/mTOR inhibitors provide insights into the likely interactions.

For purine-based kinase inhibitors, a crucial interaction often involves a hydrogen bond formed in the hinge region of the kinase ATP-binding site. For instance, in PI3Kγ, this interaction typically occurs with Val882, and in mTOR, with Val2240. This hydrogen bond is commonly formed between the backbone NH of the hinge region residue and a specific atom on the ligand, such as the oxygen of a morpholine (B109124) group or the 1-position of the purine ring.

Beyond the hinge region, additional interactions contribute to binding affinity and specificity. These can include interactions with residues in the affinity pocket, such as Asp836 and Asp841 in PI3Kγ. For compounds with an aminopyrimidine moiety, the amino group can form hydrogen bonds with aspartic acid residues, while the pyrimidine (B1678525) nitrogens can engage in further hydrogen bonding with the backbone NH of Asp933 and the catalytic lysine (B10760008) (e.g., Lys802). These interactions collectively anchor the inhibitor within the active site, contributing to its inhibitory efficacy.

Further optimization efforts focused on strategically modifying the side chains at the 8- and 9-positions of the purine scaffold rssing.comresearchgate.net. These modifications were instrumental in enhancing potency and achieving favorable pharmacokinetic profiles. For instance, studies showed that smaller substituents at the 8-position could increase activity by improving hydrophobic contacts with specific residues in the target proteins, such as Ile2163, Ser2165, and Pro2169 in mTOR, and Met772, Ser774, and Pro778 in PI3Kα.

A key strategy to achieve selectivity for mTOR over PI3K involved the introduction of substituted morpholino groups. For example, the incorporation of 2,6- or 3,5-ethylene bridged morpholines was shown to lead to a significant increase in selectivity, achieving over 1000-fold selectivity for mTOR over PI3Kα. Similarly, the introduction of (R)-3-methylmorpholine also improved mTOR selectivity. These findings highlight the profound impact of specific chemical moieties and their steric and electronic properties on the binding affinity and isoform selectivity of this compound and its analogs.

Analysis of Key Binding Residues and Active Site Interactions with this compound

Computational Approaches in this compound Structure-Activity Research

Computational methods played a pivotal role in accelerating the discovery and development of mTOR inhibitors, including this compound, by providing insights into structure-activity relationships and guiding molecular design.

These approaches included:

Molecular Modeling: Computational tools were used to model the three-dimensional structure of mTOR and its binding pockets, facilitating the visualization of potential ligand interactions.

Virtual Screening and Database Mining: Computational screening of large compound databases helped identify potential lead compounds or fragments that could bind to the target.

Molecular Docking: This technique was extensively used to predict the binding modes and affinities of various compounds, such as the different headgroups explored for phenol replacement, within the ATP-binding sites of PI3Kα and mTOR rssing.comresearchgate.net. Docking studies helped to understand how different substituents could fit into and interact with the active site residues.

Pharmacophore Modeling: Pharmacophore models were generated to define the essential structural features and spatial arrangements required for optimal binding to the target kinases rssing.comresearchgate.net. These models were then used to design new compounds with improved activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR analyses were applied to correlate the chemical structures of compounds with their biological activities, helping to uncover the key molecular features responsible for potency and selectivity. This allowed for the prediction of the activity of new, unsynthesized compounds.

Protein-Ligand Interaction Mechanisms: Computational approaches aided in elucidating the detailed mechanisms of protein-ligand interactions, providing a deeper understanding of the binding events at the molecular level.

These computational tools significantly streamlined the drug discovery process, enabling researchers to rationally design and optimize this compound and related kinase inhibitors.

Application of 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) in Predicting this compound Activity

While specific detailed 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), explicitly focusing on predicting this compound's activity are not extensively detailed in publicly available summaries, these methodologies are fundamental to the ligand-based design strategies employed in the development of mTOR inhibitors like this compound glixxlabs.com. 3D-QSAR techniques aim to establish quantitative relationships between the three-dimensional structure of a series of compounds and their biological activity researchgate.netguidetopharmacology.org.

CoMFA and CoMSIA models generate statistical correlations based on steric, electrostatic, hydrophobic, and hydrogen bond interaction fields around molecules researchgate.netguidetopharmacology.org. These models provide contour maps that highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity, thereby offering insights into the structural requirements for enhanced potency researchgate.netnewdrugapprovals.orgakrivisbio.com. For mTOR inhibitors generally, 3D-QSAR studies have demonstrated the critical impact of electrostatic, hydrophobic, and hydrogen bond donor fields on biological activity, enabling the design of more potent derivatives newdrugapprovals.org. The application of such principles would have been crucial in guiding the modifications to the purine scaffold during this compound's development to optimize its inhibitory profile.

Molecular Docking Simulations for Elucidating this compound-Target Interactions

Molecular docking simulations were a pivotal computational tool in elucidating the interactions between this compound and its target, mTOR glixxlabs.com. This technique predicts the optimal binding orientation of a small molecule (ligand) within the active site of a target protein, providing insights into the molecular forces and specific residues involved in the interaction nih.gov.

In the context of this compound, a selective mTOR inhibitor, molecular docking studies were instrumental in understanding how the compound binds to the ATP-binding site of the mTOR kinase domain glixxlabs.com. These simulations helped identify key amino acid residues that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for the compound's inhibitory activity. For example, in the development of related mTOR inhibitors, computational modeling studies revealed that specific moieties form hydrogen bonds with hinge region residues (e.g., Val2240) and interact with side chains in the affinity binding pocket (e.g., Asp2195/2357). Such detailed insights from docking simulations would have guided structural modifications to enhance this compound's affinity and selectivity for mTOR.

Optimization of this compound Properties through SAR Analysis for Enhanced Research Utility

The optimization of this compound's properties for enhanced research utility was a direct outcome of iterative Structure-Activity Relationship (SAR) analysis, guided by computational and experimental findings glixxlabs.com. This process aimed to refine the compound's potency, selectivity, and pharmacokinetic properties.

A key aspect of this compound's optimization involved the "structure guided optimization of side chains" within its purine scaffold, particularly at the 8- and 9-positions glixxlabs.com. Early in the development, a phenol headgroup was identified as essential for binding to both mTOR and PI3Ks glixxlabs.com. However, the rapid metabolic conjugation of the phenol moiety led to a short in vivo half-life, necessitating its replacement glixxlabs.com. Through extensive SAR analysis and molecular docking, alternative headgroups, such as aminopyrimidine and aminopyrazine, were identified as excellent replacements that maintained potent inhibition of mTOR while improving the compound's drug-like properties glixxlabs.com. This strategic modification, informed by a deep understanding of SAR, allowed for the successful progression of this compound into preclinical development as a selective mTOR inhibitor, aiming to provide the therapeutic benefit of blocking the AKT-pathway while minimizing potential side effects associated with broader PI3K inhibition glixxlabs.com.

In Vitro and Preclinical in Vivo Studies of Sb2602

Evaluation of SB2602 in Diverse Cancer Cell Lines

The evaluation of this compound in various cancer cell lines is crucial for understanding its antiproliferative activity and mechanism of action. Research efforts have focused on determining its inhibitory concentrations and comparing its efficacy against other established inhibitors of the PI3K/mTOR pathway.

Inhibitory Concentration (IC50) Determination of this compound in Various Cancer Cell Models (e.g., PC-3, U87MG, A2058, SKOV3, HeLa)

While this compound is recognized as a selective mTOR inhibitor that has advanced into preclinical development, specific inhibitory concentration (IC50) values for this compound in the specified cancer cell lines (PC-3, U87MG, A2058, SKOV3, HeLa) are not explicitly detailed within the provided research findings glixxlabs.comacs.orgnih.govoncotarget.com. However, the progression of this compound into preclinical studies suggests that it exhibits favorable activity in relevant cellular models.

For context, other PI3K/mTOR pathway inhibitors have demonstrated potent antiproliferative activities in various cancer cell lines. For instance, PKI-402, a dual PI3K/mTOR inhibitor, exhibited an IC50 value of 21 nM in PC3 cells and showed excellent efficacy in tumor cell proliferation tests nih.gov. Similarly, Apitolisib (GDC-0980), another PI3K/mTOR inhibitor, has demonstrated effective antiproliferative activity nih.gov.

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Models

Cancer Cell ModelIC50 (nM)Reference
PC-3Not reported glixxlabs.comacs.orgnih.govoncotarget.com
U87MGNot reported glixxlabs.comacs.orgnih.govoncotarget.com
A2058Not reported glixxlabs.comacs.orgnih.govoncotarget.com
SKOV3Not reported glixxlabs.comacs.orgnih.govoncotarget.com
HeLaNot reported glixxlabs.comacs.orgnih.govoncotarget.com

Comparative Studies of this compound with Other PI3K/mTOR Inhibitors in Cell-Based Assays

This compound was developed as a selective mTOR inhibitor, distinguishing it from other compounds like SB2343 (VS-5584), which is a dual mTOR/PI3K inhibitor acs.orgnih.gov. The drug discovery project that led to this compound aimed to identify potent inhibitors based on a purine (B94841) scaffold acs.orgoncotarget.com.

Comparative studies involving various PI3K/mTOR inhibitors have highlighted the diverse profiles within this class of compounds. For example, the dual PI3K/mTOR inhibitor NVP-BEZ235 (Dactolisib) has shown greater effectiveness in inhibiting proliferation in primary effusion lymphoma (PEL) cell lines compared to compounds that target only a single component of the PI3K/Akt/mTOR pathway. Its efficacy was consistent across different PEL cell lines, even those exhibiting partial resistance to rapamycin (B549165) unc.edu.

Other inhibitors, such as SN32976, have been compared against pan-PI3K inhibitors like pictilisib, buparlisib, ZSTK474, dactolisib, and omipalisib (B1684000) in cellular assays. These comparisons assessed their impact on pAKT expression and cell proliferation. Dactolisib and omipalisib demonstrated higher potencies in inhibiting cell proliferation, likely due to their enhanced mTOR inhibition oncotarget.com. This underscores the importance of comprehensive inhibition of the PI3K/mTOR pathway for robust antiproliferative effects.

Preclinical Pharmacokinetic Investigations of this compound

Preclinical pharmacokinetic (PK) investigations are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted within a living organism. Such studies provide critical insights into the drug's systemic exposure and its presence in target tissues.

Pharmacokinetic Profiling of this compound and Related Compounds in Animal Models (e.g., rats)

This compound has advanced into preclinical development, with its design incorporating features aimed at achieving favorable pharmacokinetic and drug metabolism (PKDM) properties acs.orgnih.gov. While specific detailed pharmacokinetic parameters (such as Cmax, Tmax, AUC, or half-life) for this compound in animal models like rats are not explicitly provided in the available search results, its progression indicates that it demonstrated suitable PK characteristics for further development acs.org.

Animal models, particularly rats, are frequently employed in preclinical pharmacokinetic studies due to their physiological similarities to humans concerning absorption, distribution, metabolism, and excretion profiles medwinpublishers.comresearchgate.net. Studies on other compounds, such as SN202 (a dual PI3K/mTOR inhibitor), have shown good safety and exposure in rats following oral administration nih.gov. Similarly, PKI-402 exhibited favorable pharmaceutical properties, including stability in nude mice nih.gov.

Distribution and Exposure of this compound in Animal Tissues

The tissue distribution of a compound provides insights into its ability to reach and accumulate in various organs. For this compound, the emphasis on achieving "good PKDM properties" during its development implies a favorable distribution profile acs.org.

General methodologies for assessing tissue distribution in animal models include techniques like Quantitative Whole-Body Autoradiography (QWBA) and Microautoradiography (mARG), which can identify sites of accumulation and disposition within organs and at the cellular level pharmaron.com. For other compounds, studies have shown extensive distribution to various tissues, including the liver, lung, kidney, and spleen nih.govmdpi.com. For instance, PQR620, another mTORC1/2 inhibitor, demonstrated that maximum concentrations in plasma and brain were reached within 30 minutes in mice, with a half-life exceeding 5 hours, indicating good tissue penetration acs.org. While specific data for this compound's tissue distribution are not detailed in the provided sources, its preclinical advancement suggests that it exhibits adequate tissue exposure relevant to its therapeutic target.

Assessment of this compound Activity in Preclinical Disease Models

The advancement of this compound into preclinical development as a selective mTOR inhibitor signifies that its activity has been assessed in relevant preclinical disease models acs.orgnih.gov. These assessments are critical for evaluating the compound's efficacy in a more complex, in vivo setting, often involving animal models of cancer.

While specific detailed outcomes (e.g., tumor growth inhibition rates, survival benefits) for this compound in particular preclinical disease models are not explicitly provided in the available search results, the general context of PI3K/mTOR pathway inhibitors offers insights. For example, the dual PI3K/mTOR inhibitor SN202 demonstrated antitumor efficacy in a preclinical kidney cancer xenograft model, showing a dose-dependent tumor growth inhibitory effect without significant weight loss nih.gov. Similarly, PKI-402 was confirmed to inhibit the growth of breast cancer cells in vivo nih.gov. Another PI3K inhibitor, SN32976, showed superior tumor growth inhibition compared to certain other inhibitors in animal models oncotarget.com. The efficacy of PQR620, an mTORC1/2 inhibitor, was demonstrated in an OVCAR-3 human ovarian cancer xenograft model, where it was well-tolerated in tumor-bearing mice acs.org. The progression of this compound into preclinical development implies that it exhibited promising activity in such models, supporting its continued investigation as a potential therapeutic agent.

Compound Names and PubChem CIDs

The PubChem CIDs for the compounds mentioned in this article, based on the information available in the provided sources, are listed below. For this compound, the CAS number is not available in the provided sources.

In Vivo Efficacy Studies of this compound in Murine Tumor Xenograft Models with a Focus on Mechanistic Pathways

Murine tumor xenograft models, which involve implanting human cancer cells or patient-derived tumor tissues into immunocompromised mice, are standard platforms for evaluating the therapeutic efficacy of novel anticancer agents and elucidating their mechanisms of action in a living system. guidetomalariapharmacology.orgamericanelements.comnewdrugapprovals.orgnih.gov These models allow for the assessment of tumor growth inhibition and the exploration of molecular and cellular pathways affected by the therapeutic intervention. caymanchem.com

This compound has progressed into preclinical development as a selective mTOR inhibitor. citeab.comnih.gov While the compound's advancement into preclinical studies is noted, detailed research findings specifically outlining the in vivo efficacy of this compound in murine tumor xenograft models and the precise mechanistic pathways elucidated in these studies are not extensively detailed in the available literature. However, this compound has been utilized in comparative in vitro studies to evaluate its potential to prevent cell growth and proliferation. For instance, in a study comparing various mTOR kinase inhibitors, this compound demonstrated similar potential to prevent cell growth and proliferation in A2058 and SKOV3 cancer cell lines when compared to other mTOR inhibitors such as PP242 and the PI3K inhibitor GDC0941. guidetopharmacology.org This suggests its activity in cellular contexts, which typically precedes or informs in vivo investigations.

Correlation of In Vitro and In Vivo Findings in Preclinical Contexts for this compound Research

The establishment of in vitro-in vivo correlation (IVIVC) is a critical aspect of preclinical drug development. IVIVC aims to create a predictive mathematical relationship between an in vitro property of a dosage form (e.g., dissolution rate) and an in vivo response (e.g., plasma drug concentration or amount of drug absorbed). newdrugapprovals.orgnih.govrssing.com Such correlations are invaluable for forecasting in vivo pharmacokinetic results from in vitro data, thereby streamlining the drug development process and potentially reducing the need for extensive in vivo testing. newdrugapprovals.org

Advanced Methodologies and Research Applications of Sb2602

Biochemical and Cell-Based Assay Techniques for SB2602 Research

Investigation into the biological activity of this compound relies on a suite of in vitro and cell-based assays that provide insights into its inhibitory potency and cellular consequences. These methodologies are crucial for characterizing the compound's effects on key signaling pathways and cellular processes.

Enzyme Inhibition Assays for PI3K and mTOR

Enzyme inhibition assays are fundamental for quantifying the direct inhibitory effect of this compound on its target kinases, namely mTOR and, where relevant, PI3K isoforms. This compound has been identified as a selective mTOR inhibitor, distinguishing it from dual PI3K/mTOR inhibitors like VS-5584 (SB2343). guidetomalariapharmacology.orgnih.gov The precise inhibitory concentrations (IC50 values) for this compound against mTOR and various PI3K isoforms are typically determined through biochemical assays. These studies are critical for establishing the compound's selectivity profile. Detailed IC50 values for this compound against mTOR and PI3K isoforms have been reported in the literature, specifically in the publication by Poulsen, Nagaraj, Lee, et al. (2014) titled "Structure and Ligand-Based Design of mTOR and PI3-Kinase Inhibitors Leading to the Clinical Candidates VS-5584 (SB2343) and this compound." nih.govrssing.com

Cell Viability and Proliferation Assays (e.g., CCK-8, XTT, MTT) for this compound Activity

Cell viability and proliferation assays are routinely employed to assess the impact of this compound on the growth and survival of various cell lines. These colorimetric assays, such as Cell Counting Kit-8 (CCK-8), XTT, and MTT, measure metabolic activity as an indicator of viable cell number. nih.govusp.brnih.govresearchgate.net CCK-8, for instance, utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange formazan (B1609692) dye, with the absorbance directly proportional to the number of living cells. nih.govusp.brbidd.groupworktribe.com

Research indicates that this compound exhibits antiproliferative activity, demonstrating its potential to inhibit cell growth. For example, in comparative studies, this compound showed a very similar potential to prevent cell growth and proliferation in A2058 and SKOV3 cell lines when compared to other mTOR kinase inhibitors. These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of this compound in cell-based settings, reflecting its potency in inhibiting cancer cell proliferation. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis Induced by this compound

Flow cytometry is a powerful tool used to analyze the effects of compounds like this compound on cell cycle progression and the induction of apoptosis. This technique allows for the rapid and accurate multiparametric measurement of large cell populations. newdrugapprovals.org

For cell cycle analysis, flow cytometry evaluates cellular DNA content to identify cells in different phases (G0/G1, S, G2/M). newdrugapprovals.org Apoptosis, or programmed cell death, can be detected by assessing changes in cell morphology, the presence of phosphatidylserine (B164497) on the cell surface (e.g., via Annexin V staining), collapse of mitochondrial transmembrane potential, DNA fragmentation (e.g., sub-G1 assay), and evidence of caspase activation. newdrugapprovals.org While specific data on this compound's direct effects on cell cycle arrest or apoptosis were not explicitly detailed in the provided search results, such analyses are standard for characterizing the cellular mechanisms of action for mTOR inhibitors. worktribe.com

Western Blotting for Phosphoprotein and Pathway Analysis Related to this compound

Western blotting is an indispensable technique for analyzing protein expression levels and, critically, the phosphorylation status of key proteins within signaling pathways affected by this compound. As a selective mTOR inhibitor, this compound is expected to modulate the phosphorylation of downstream effectors in the mTOR signaling pathway. guidetomalariapharmacology.org

Studies on mTOR inhibitors, including this compound, commonly investigate their ability to block the phosphorylation of proteins such as S6 ribosomal protein (S6), ribosomal protein S6 kinase (S6K), eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), and protein kinase B (PKB/Akt). Changes in the phosphorylation of these proteins serve as direct indicators of mTOR pathway inhibition. Quantitative Western blotting often employs phospho-specific antibodies alongside pan-specific antibodies to determine the phosphorylated fraction relative to the total protein, providing a robust measure of pathway modulation.

Analytical Techniques for this compound Quantification and Characterization in Research Settings

Accurate quantification and characterization of this compound in biological matrices are essential for understanding its behavior in vivo and supporting preclinical research.

UPLC-MS/MS in Preclinical Pharmacokinetic Studies of this compound

Ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and rapid analytical technique widely applied in preclinical pharmacokinetic (PK) studies. nih.gov This method is crucial for quantifying drug concentrations in biological samples, such as plasma, over time, thereby characterizing absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

For this compound, UPLC-MS/MS methods would be developed and validated to determine its concentrations in animal models, typically rats or mice. Such methods involve precise sample preparation, chromatographic separation on specialized columns (e.g., C18), and detection using multiple reaction monitoring (MRM) under electrospray ionization (ESI) mode. nih.gov The Poulsen et al. (2014) paper, which describes the design and development of this compound, notes that the compound exhibited "good pharmacokinetic properties." nih.gov While specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability) for this compound were not detailed in the provided search results, their determination through validated UPLC-MS/MS methods is a standard component of preclinical development for compounds like this compound. newdrugapprovals.org

Computational Chemistry Approaches in this compound Research

Computational chemistry plays a pivotal role in the discovery, design, and understanding of small molecules like this compound, offering insights into their interactions with biological targets. These in silico methods provide efficient and cost-effective avenues for exploring chemical space and predicting molecular behavior worktribe.comcaymanchem.com.

Virtual Screening and Ligand Design for this compound Analogues

Virtual screening (VS) is a computational technique widely employed in drug discovery to identify potential drug candidates by computationally filtering large databases of chemical compounds. This approach is particularly valuable when the three-dimensional structure of the target protein is known, allowing for structure-based virtual screening methods like molecular docking. Alternatively, when the target structure is unknown, ligand-based virtual screening, which includes methods such as chemical similarity searches and pharmacophore mapping, can be utilized.

In the context of this compound, computational approaches, including virtual screening, have been instrumental in the discovery and development of mTOR inhibitors. A notable example is the application of both structure and ligand-based design principles in the development of mTOR and PI3-kinase inhibitors, which led to the identification of clinical candidates such as VS-5584 (also known as SB2343) and this compound. This highlights how computational methodologies can guide the rational design of analogues with improved properties or specific target profiles.

Molecular Dynamics Simulations in Understanding this compound-Target Interactions

Molecular dynamics (MD) simulations are advanced computational techniques that provide dynamic structural information about the interactions between ligands and their target receptors worktribe.com. Unlike static structural analyses, MD simulations account for the flexibility of both the protein and the ligand, allowing for a more accurate estimation of binding affinities, detection of conformational changes, and analysis of interaction geometries over time. This makes them an indispensable tool in understanding the intricate binding mechanisms of small molecules.

For mTOR inhibitors, including this compound, molecular dynamics simulations have been applied to elucidate protein-ligand interaction mechanisms. Research has shown that this compound, as an ATP-competitive mTOR inhibitor, forms specific interactions within the mTOR kinase domain. For instance, studies have detailed that this compound forms three hydrogen bonds: one between its morpholine (B109124) moiety and Val2240, another between its urea (B33335) moiety and Asp2195, and a third between its amine moiety and Asp2360 of mTOR. Additionally, a salt-bridge interaction has been observed involving the amine moiety. These detailed insights into atomic-level interactions are crucial for further rational design and optimization of this compound analogues.

This compound as a Research Tool and Chemical Probe in Cellular and Molecular Studies

This compound serves as a valuable research tool and chemical probe, enabling scientists to dissect complex cellular and molecular processes. Chemical probes are defined as well-characterized small molecules that exhibit high potency and selectivity for a protein of interest, making them essential for understanding protein function at a mechanistic level and for target validation in basic and preclinical research.

As a selective mTOR inhibitor guidetomalariapharmacology.orgnih.govresearchgate.net, this compound has been utilized to investigate the role of the mTOR pathway in various biological contexts. The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, particularly cancer. This compound has been characterized as a highly potent and selective inhibitor of both mTORC1 and mTORC2 kinases, demonstrating outstanding selectivity scores in kinase assay panels.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying SB2602’s mechanism of action?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example:

  • Feasibility: Ensure access to analytical tools (e.g., HPLC, NMR) for characterizing this compound’s structure-activity relationships .
  • Novelty: Identify gaps in existing literature (e.g., this compound’s unknown metabolic pathways) using systematic reviews .
  • Use the PICO framework (Population, Intervention, Comparison, Outcome) if studying pharmacological effects .

Q. What experimental design principles apply to this compound synthesis optimization?

  • Methodological Answer :

  • Variables : Define independent (e.g., reaction temperature, catalyst concentration) and dependent variables (e.g., yield, purity) .
  • Controls : Include negative controls (e.g., solvent-only reactions) and replicate trials to assess reproducibility .
  • Statistical Power : Calculate sample size using pilot data to ensure reliability (e.g., ANOVA for multi-condition comparisons) .

Q. How to conduct a literature review for this compound-related studies?

  • Methodological Answer :

  • Primary Sources : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over preprint repositories .
  • Databases : Use SciFinder or PubMed with keywords like “this compound AND [property/application]” .
  • Synthesis Matrix : Tabulate findings (e.g., this compound’s reported IC50 values, assay conditions) to identify contradictions .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data?

  • Methodological Answer :

  • Study Design Audit : Compare methodologies (e.g., cell lines, incubation times) across conflicting studies .
  • Meta-Analysis : Pool data using standardized effect sizes (e.g., Hedge’s g) to assess heterogeneity .
  • Replication : Reproduce key experiments with controlled variables (e.g., this compound batch purity >98%) .

Q. What strategies ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer :

  • Protocol Transparency : Detail animal models (e.g., C57BL/6 mice), dosing regimens, and analytical methods (e.g., LC-MS/MS) in supplementary materials .
  • Blinding/Randomization : Use software (e.g., GraphPad Prism) to randomize treatment groups and blind data analyzers .
  • Data Archiving : Share raw datasets (e.g., plasma concentration-time curves) via repositories like Zenodo .

Q. How to design a multi-omics study for this compound’s systemic effects?

  • Methodological Answer :

  • Integration Workflow :
StepTaskTools/Considerations
1TranscriptomicsRNA-seq (differential expression analysis via DESeq2)
2ProteomicsTMT labeling + LC-MS/MS (MaxQuant for peptide identification)
3MetabolomicsPathway enrichment analysis (MetaboAnalyst)
  • Validation : Use orthogonal methods (e.g., qPCR for gene targets, ELISA for proteins) .

Q. How to address ethical challenges in this compound’s in vivo toxicity testing?

  • Methodological Answer :

  • 3Rs Framework : Apply Replacement (e.g., in silico models for acute toxicity), Reduction (optimal sample size via power analysis), and Refinement (minimize distress) .
  • IACUC Compliance : Submit detailed protocols for animal welfare review (e.g., euthanasia criteria, analgesia plans) .

Methodological Resources

  • Data Analysis : Use R/Python for advanced statistics (e.g., mixed-effects models for longitudinal this compound data) .
  • Reporting Standards : Follow CONSORT for preclinical studies or STROBE for observational research .
  • Collaboration : Engage cross-disciplinary teams (e.g., chemists for synthesis, bioinformaticians for omics analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB2602
Reactant of Route 2
Reactant of Route 2
SB2602

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.